2-methyl-N-(2-(2-pyridinyl)ethyl)-1-propanamine
Description
2-Methyl-N-(2-(2-pyridinyl)ethyl)-1-propanamine is a synthetic amine derivative characterized by a propanamine backbone substituted with a methyl group at the second carbon and a 2-(2-pyridinyl)ethyl group attached to the nitrogen atom.
Properties
CAS No. |
6311-96-2 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C11H18N2/c1-10(2)9-12-8-6-11-5-3-4-7-13-11/h3-5,7,10,12H,6,8-9H2,1-2H3 |
InChI Key |
LIYDXVXRMIKYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE typically involves the reaction of 2-bromopyridine with isobutylamine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and flow rates. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-METHYLPROPYL)[2-(PYRIDIN-2-YL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the isobutyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Diisobutylamine (2-Methyl-N-(2-Methylpropyl)-1-Propanamine)
Structural Differences : Diisobutylamine replaces the pyridinyl-ethyl group with two branched isobutyl chains.
Physicochemical Properties :
- Vapor Pressure: 10 mmHg at 30°C (higher volatility due to non-polar substituents) .
- Solubility: Slightly water-soluble, indicating lipophilicity .
N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-Propanamine (CAS 67747-01-7)
Structural Differences: Features a trichlorophenoxy-ethyl group instead of pyridinyl-ethyl. Reactivity: The electron-withdrawing chlorine atoms increase electrophilicity, favoring substitution reactions . Applications: Potential use as an herbicide or fungicide due to chlorinated aromatic groups, unlike the target compound’s pyridine-driven bioactivity .
N-(2-Chloroethyl)-N-methylpropan-1-amine (CAS 763884-48-6)
Structural Differences : Contains a chloroethyl group and methyl substitution on nitrogen.
Reactivity : The chlorine atom enables alkylation reactions, making it a precursor in drug synthesis .
Safety : Classified under Schedule 2B10, indicating regulated handling requirements .
Comparison with Heterocyclic Amine Derivatives
2-Methyl-N-(2-Piperazin-1-ylethyl)prop-2-en-1-amine (CAS 137554-23-5)
Structural Differences : Piperazine ring replaces pyridine, introducing additional basic nitrogen atoms.
Physicochemical Properties :
- Molecular Formula : C10H21N3 (smaller aromatic system than pyridine) .
Applications : Piperazine derivatives are common in antipsychotics, suggesting divergent therapeutic targets compared to the pyridine-based compound .
N-Methyl-2-(1-Piperidinyl)-1-propanamine (CAS 901586-35-4)
Structural Differences : Piperidine ring (saturated) vs. pyridine (aromatic).
Basicity : Piperidine’s aliphatic amine is more basic, affecting protonation and membrane permeability .
Biological Activity
2-Methyl-N-(2-(2-pyridinyl)ethyl)-1-propanamine, a compound featuring a pyridine moiety, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine ring, which is known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various biochemical pathways, leading to significant physiological effects. Notably, the compound has been investigated for its role as a ligand in biochemical assays, indicating its potential utility in drug discovery and development .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Chlamydia trachomatis, a significant pathogen responsible for sexually transmitted infections . The mechanism involves targeting nontraditional bacterial pathways, enhancing the potential for developing new antimicrobial agents.
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Investigations into related pyridine derivatives have revealed efficacy against various cancer cell lines. For example, compounds with similar structural motifs have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .
Study 1: Antimicrobial Efficacy
A study conducted by Elofsson et al. explored the synthesis of thiazolino-2-pyridones that showed remarkable inhibitory activity against Chlamydia trachomatis. The results indicated that modifications to the pyridine structure could enhance antimicrobial potency while maintaining low toxicity towards mammalian cells .
| Compound | Activity Against Chlamydia | Toxicity Level |
|---|---|---|
| ACP1a | Moderate (64 μg/mL) | Low |
| ACP1b | Moderate (16 μg/mL) | Low |
Study 2: Anticancer Activity
In a separate investigation focusing on pyridine-based compounds, researchers assessed their anticancer properties against various cell lines. The findings demonstrated that certain derivatives exhibited potent inhibition of cell proliferation in breast and prostate cancer models.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Pyridine derivative A | MCF-7 (breast cancer) | 5.4 |
| Pyridine derivative B | LNCaP (prostate cancer) | 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
